
Icaritin
Vue d'ensemble
Description
L'icaritine est un composé flavonoïde dérivé de l'herbe chinoise Epimedium, communément appelée "Herbe de chèvre cornée". Il s'agit d'un aglycone de glycosides flavonoïdes et il a montré des activités biologiques significatives, notamment des propriétés anticancéreuses, anti-inflammatoires et ostéogéniques . L'icaritine a été largement étudiée pour ses applications thérapeutiques potentielles, en particulier dans le traitement du carcinome hépatocellulaire et d'autres cancers .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L'icaritine peut être synthétisée à partir de l'icariine, un glycoside présent dans l'Epimedium, par hydrolyse enzymatique. Le processus implique l'utilisation d'α-L-rhamnosidases et de β-glucosidases pour hydrolyser l'icariine en icaritine . Cette bioconversion peut être réalisée en utilisant une catalyse à cellules entières, qui s'est avérée être très efficace .
Méthodes de production industrielle
La production industrielle d'icaritine implique la préparation de nanoparticules d'icaritine amorphes pour améliorer sa biodisponibilité. Une technique de précipitation réactive est utilisée pour produire ces nanoparticules, qui se caractérisent par leur petite taille et leurs taux de dissolution élevés . Cette méthode implique la formation de liaisons hydrogène entre la chaîne hydrophile des polymères et les groupes hydroxyle de l'icaritine, inhibant la cristallisation et l'agrégation .
Analyse Des Réactions Chimiques
Types de réactions
L'icaritine subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la réduction. L'hydrolyse de l'icariine en icaritine est une réaction clé dans sa préparation .
Réactifs et conditions courants
Hydrolyse : Les α-L-rhamnosidases et les β-glucosidases sont utilisées pour hydrolyser l'icariine en icaritine.
Oxydation et Réduction :
Principaux produits formés
Le principal produit formé par l'hydrolyse de l'icariine est l'icaritine . D'autres produits potentiels issus de réactions d'oxydation et de réduction ne sont pas largement étudiés.
Applications de la recherche scientifique
L'icaritine a un large éventail d'applications de recherche scientifique :
Médecine : L'icaritine est étudiée pour ses propriétés anticancéreuses, en particulier dans le traitement du carcinome hépatocellulaire.
Mécanisme d'action
L'icaritine exerce ses effets par le biais de multiples voies moléculaires. Elle favorise l'apoptose et inhibe la prolifération dans les cellules de carcinome hépatocellulaire en régulant à la baisse l'expression du gène de l'alpha-fœtoprotéine par la voie p53 . L'icaritine inhibe également la dégradation de l'ubiquitination de p53 médiée par la minute double murine 2, améliorant la stabilité de p53 et inhibant transcriptionnellement le promoteur de l'alpha-fœtoprotéine . De plus, il a été démontré que l'icaritine active la voie de la phosphoinositide 3-kinase/protéine kinase B, contribuant à ses effets anticancéreux .
Applications De Recherche Scientifique
Icaritin has a wide range of scientific research applications:
Mécanisme D'action
Icaritin exerts its effects through multiple molecular pathways. It promotes apoptosis and inhibits proliferation in hepatocellular carcinoma cells by down-regulating alpha-fetoprotein gene expression through the p53 pathway . This compound also inhibits murine double minute 2-mediated p53 ubiquitination degradation, improving the stability of p53 and transcriptionally inhibiting the alpha-fetoprotein promoter . Additionally, this compound has been shown to activate the phosphoinositide 3-kinase/protein kinase B pathway, contributing to its anti-cancer effects .
Comparaison Avec Des Composés Similaires
L'icaritine est unique parmi les flavonoïdes en raison de ses puissantes activités biologiques et de son potentiel thérapeutique. Des composés similaires incluent :
Icariine : Le précurseur glycoside de l'icaritine, également dérivé de l'Epimedium.
Baohuoside I : Un autre glycoside flavonoïde présent dans l'Epimedium avec des propriétés ostéogéniques similaires.
Epimedin A, B, et C : Glycosides flavonoïdes avec des degrés de glycosylation variables aux positions C-3 et C-7.
L'icaritine se démarque par sa bioactivité plus élevée et son potentiel pour des applications industrielles dans la formulation de médicaments .
Activité Biologique
Icaritin, a flavonoid derived from the traditional Chinese medicinal herb Epimedium, has garnered significant attention for its diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and clinical implications.
This compound exhibits a range of biological activities through various molecular mechanisms. Key findings include:
- Inhibition of Cancer Cell Proliferation : this compound has been shown to inhibit the growth of various cancer cell lines, including hepatocellular carcinoma (HCC) and lung cancer. Its anti-cancer effects are primarily mediated through the modulation of key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. For instance, in HCC cells, this compound modulates protein phosphorylation and alters cellular metabolism to suppress tumor growth .
- Induction of Apoptosis : Research indicates that this compound induces apoptosis in cancer cells by activating pro-apoptotic proteins while downregulating anti-apoptotic proteins. In endometrial cancer cells, this compound treatment resulted in sustained activation of ERK1/2 and increased expression of Bax, a pro-apoptotic factor .
- Immunomodulatory Effects : this compound enhances T-cell infiltration in tumors, promoting an anti-tumor immune response. In murine models, it was observed that this compound treatment led to a significant decrease in tumor burden through T-cell dependent mechanisms .
Pharmacological Properties
This compound has been associated with several pharmacological properties beyond its anti-cancer effects:
- Estrogen-like Activity : this compound exhibits estrogenic properties, which may contribute to its potential use in treating osteoporosis and other estrogen-related conditions .
- Neuroprotection : Studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases .
- Osteogenesis : The compound has been shown to promote bone formation and may be useful in treating osteoporosis .
Clinical Studies and Case Reports
Several clinical studies have highlighted the therapeutic potential of this compound:
- A case study involving a 79-year-old woman with unresectable pancreatic cancer demonstrated significant tumor reduction (57.5%) following treatment with this compound soft capsules combined with lenvatinib. This case illustrates the potential of this compound as part of a combinatorial therapy approach .
- In advanced HCC patients, this compound treatment correlated with improved survival rates and favorable immunodynamic responses, suggesting its role in enhancing immune responses against tumors .
Data Summary
The following table summarizes key findings from recent studies on the biological activity of this compound:
Propriétés
IUPAC Name |
3,5,7-trihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-11(2)4-9-14-15(22)10-16(23)17-18(24)19(25)20(27-21(14)17)12-5-7-13(26-3)8-6-12/h4-8,10,22-23,25H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUXBSASAQJECY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152154 | |
Record name | Icaritin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118525-40-9 | |
Record name | Icaritin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118525-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Icaritin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118525409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Icaritin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12672 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Icaritin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ICARITIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFE666UELY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does icaritin exert its anti-tumor effects?
A1: this compound demonstrates multi-faceted anti-tumor activity by targeting various signaling pathways involved in tumor cell growth, survival, and immune evasion.
- Inhibition of IL-6/JAK/STAT3 Signaling: this compound effectively inhibits the IL-6/JAK/STAT3 signaling pathway, a key regulator of tumor cell proliferation, survival, and immune suppression in various cancers, including multiple myeloma [] and glioblastoma [].
- Modulation of Estrogen Receptors: this compound exhibits selective estrogen receptor (ER) modulating activity. In ERα-positive breast cancer cells, this compound can act as an estrogenic ligand at low concentrations but suppresses estrogen-stimulated growth at higher concentrations by promoting AhR-mediated ERα protein degradation [].
- Induction of Apoptosis and Autophagy: this compound induces both caspase-dependent apoptosis and autophagy in various cancer cells, including glioblastoma [], Burkitt lymphoma [], and hepatocellular carcinoma [].
- Inhibition of SphK1: this compound inhibits sphingosine kinase 1 (SphK1) activity in hepatocellular carcinoma cells, leading to the accumulation of pro-apoptotic ceramide and activation of JNK1 signaling [].
- Enhancement of Anti-tumor Immunity: this compound promotes anti-tumor immune responses by inhibiting the generation of immunosuppressive myeloid-derived suppressor cells (MDSCs) in the spleen, thereby enhancing T-cell infiltration and activity in the tumor microenvironment [, ].
Q2: What are the downstream effects of this compound on bone health?
A2: this compound demonstrates promising osteoinductive properties, promoting bone formation and inhibiting bone loss.
- Stimulation of Osteogenic Differentiation: this compound stimulates the osteogenic differentiation of human bone marrow-derived mesenchymal stem cells (hBMSCs) and human adipose tissue-derived stem cells (hADSCs) by upregulating the expression of bone-related genes and proteins, including BMPs, Runx2, and osteocalcin [].
- Inhibition of Adipogenesis: this compound suppresses adipogenic differentiation of mesenchymal stem cells (MSCs), reducing the formation of adipocytes in the bone marrow [].
- Regulation of Sclerostin Expression: this compound promotes osteogenesis by downregulating the expression of sclerostin (SOST), a negative regulator of bone formation, potentially via the Wnt/β-catenin/ERα axis [].
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C21H20O6 and a molecular weight of 368.38 g/mol.
Q4: How do structural modifications of this compound affect its activity?
A4: While detailed SAR studies weren't provided, some insights are available:
- Dehydrated this compound: This structural analog shows significantly weaker effects on the osteogenic differentiation of rBMSCs compared to this compound, suggesting the importance of the specific this compound configuration for its bioactivity [].
- Mannich base derivatives: Synthesizing this compound and β-anhydrothis compound Mannich base derivatives, researchers identified compounds with equal or higher cytotoxicity against various cancer cell lines compared to cisplatin, indicating the potential for enhancing this compound's anti-cancer activity through structural modifications [].
Q5: How stable is this compound and what are the strategies to improve its bioavailability?
A: this compound exhibits limited water solubility (<1.0 μg/mL), hindering its bioavailability and therapeutic application []. To address this, various strategies have been explored:
- PLGA/TCP Scaffold Incorporation: this compound has been incorporated into a porous poly (lactic-co-glycolic acid)/tricalcium phosphate (PLGA/TCP) scaffold to enable sustained release for enhanced bone defect repair [, , , ].
- mPEG-PLA Micelles: Encapsulation of this compound within mPEG-PLA micelles significantly improves its solubility (up to 2.0 mg/mL) and prolongs its circulation time in vivo, enhancing its therapeutic potential for ischemic brain injury [].
- PEG-PCL Micelles: this compound-loaded PEG-PCL micelles have demonstrated improved stability and sustained release profiles, enhancing its efficacy in treating oral squamous cell carcinoma [].
Q6: What is known about the pharmacokinetics of this compound?
A: Research indicates that this compound is primarily metabolized into glucuronide conjugates in rats, resulting in low oral bioavailability [, ].
- Absorption and Metabolism: Oral administration of this compound leads to dose-dependent but non-linear increases in the area under the concentration-time curve (AUC) for this compound and its metabolites []. this compound undergoes extensive first-pass metabolism, primarily via glucuronidation, leading to low bioavailability [].
- Excretion: A significant portion of this compound and its metabolites is excreted in feces, with a smaller fraction excreted in urine [].
- Bioactive Metabolites: this compound's estrogenic activity in vivo is primarily attributed to its metabolites, desmethylthis compound, and icariside I, which exhibit delayed peak concentrations (tmax 8 h) compared to the parent compound [, ].
Q7: What is the evidence for this compound's efficacy in preclinical models?
A7: Numerous preclinical studies highlight this compound's therapeutic potential in various disease models:
- Cancer: this compound has shown potent anti-tumor activity against various cancer cell lines, including those derived from hepatocellular carcinoma [, , ], breast cancer [, ], glioblastoma [, ], Burkitt lymphoma [], multiple myeloma [], and oral squamous cell carcinoma [].
- Bone Health: this compound promotes bone formation and inhibits bone loss in preclinical models of osteoporosis and osteonecrosis [, , , ]. In a rabbit model of calvarial defects, this compound-loaded CaP ceramic scaffolds significantly enhanced bone regeneration and new vessel ingrowth compared to the control group [].
- Neuroprotection: this compound exhibits neuroprotective effects in a Drosophila model of Alzheimer's disease by reducing oxidative stress, improving energy metabolism, and restoring mitochondrial function []. It also demonstrates neuroprotective activity in a glutamate-induced PC-12 cell model by protecting against oxidative stress and apoptosis [].
Q8: What analytical methods are used to characterize and quantify this compound?
A8: Several analytical techniques are employed to study this compound:
- High-performance liquid chromatography (HPLC): HPLC, often coupled with mass spectrometry (LC-MS/MS), is commonly used to quantify this compound and its metabolites in biological samples [, , , , , , ].
- Capillary zone electrophoresis (CZE): CZE, coupled with LC-ESI-MS, can be utilized for identifying and characterizing this compound metabolites in biological samples like urine [].
- MTT assay: This colorimetric assay is widely used to assess cell viability and proliferation in response to this compound treatment [, , , , , , , , , ].
- Flow cytometry: This technique is employed to analyze various cellular processes, including cell cycle distribution, apoptosis, and ROS generation, in response to this compound treatment [, , , ].
- Western blotting: This technique is used to measure the expression levels of various proteins involved in this compound's mechanism of action, including signaling molecules, apoptotic markers, and autophagy-related proteins [, , , , , , , , , ].
Q9: What challenges are associated with this compound's solubility and how can they be addressed?
A9: this compound's low water solubility presents a significant challenge for its therapeutic application.
- Dissolution Rate and Bioavailability: The poor water solubility of this compound limits its dissolution rate, leading to low oral bioavailability and hindering its therapeutic efficacy [, ].
- Solid Dispersions: Preparing solid dispersions of this compound phytosomes with PVP significantly enhances its dissolution rate in vitro, indicating a promising approach to improving its bioavailability [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.